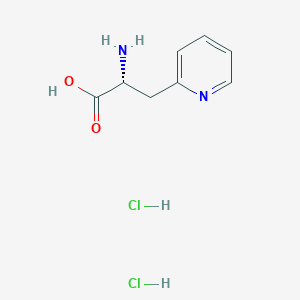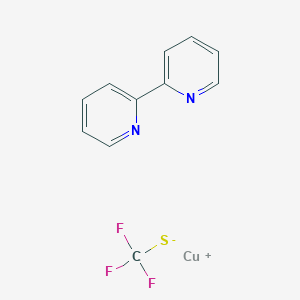![molecular formula C65H70Cl2N2O6P2Ru B1512810 RuCl<sub>2</sub>[(R)-dm-segphos(R)][(R)-daipen] CAS No. 944450-43-5](/img/structure/B1512810.png)
RuCl2[(R)-dm-segphos(R)][(R)-daipen]
Übersicht
Beschreibung
RuCl2[(R)-dm-segphos(R)][(R)-daipen] is a useful research compound. Its molecular formula is C65H70Cl2N2O6P2Ru and its molecular weight is 1209.2 g/mol. The purity is usually 95%.
The exact mass of the compound RuCl2[(R)-dm-segphos(R)][(R)-daipen] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality RuCl2[(R)-dm-segphos(R)][(R)-daipen] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about RuCl2[(R)-dm-segphos(R)][(R)-daipen] including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese
Diese Verbindung wird hauptsächlich als Katalysator in der asymmetrischen Synthese verwendet . Sie ermöglicht die enantioselektive Herstellung chiraler Aminoalkohole und ihrer Derivate durch die asymmetrische Hydrierung verschiedener Aminoketone . Dieser Prozess ist entscheidend für die Herstellung optisch aktiver Verbindungen, die in der Entwicklung von Pharmazeutika und Agrochemikalien wichtig sind.
Medizinische Chemie
In der medizinischen Chemie werden die katalytischen Eigenschaften der Verbindung zur Synthese von pharmazeutischen Wirkstoffen (APIs) mit hoher enantiomerer Reinheit genutzt . Dies ist besonders wichtig für Medikamente, bei denen die Chiralität des Moleküls die therapeutische Wirksamkeit und das Sicherheitsprofil beeinflussen kann.
Materialwissenschaft
Die Rolle der Verbindung in der Materialwissenschaft hängt mit ihrer Fähigkeit zusammen, die Stereochemie von Polymeren und anderen fortschrittlichen Materialien zu beeinflussen . Durch die Kontrolle der Chiralität der Bausteine können Forscher Materialien mit spezifischen optischen Eigenschaften entwickeln, was bei der Herstellung fortschrittlicher optischer Geräte wertvoll ist.
Umweltwissenschaften
In den Umweltwissenschaften können chirale Katalysatoren wie RuCl2[®-dm-segphos®][®-daipen] zur Synthese von Verbindungen verwendet werden, die Umweltverschmutzer abbauen . Die Synthese solcher Verbindungen kann zu effektiveren und selektiveren Methoden zur Sanierung von Umweltverschmutzung führen.
Energieproduktion
Die Verbindung findet Anwendung im Energiesektor, indem sie die Synthese organischer Moleküle erleichtert, die als Liganden in katalytischen Systemen für Energieumwandlungsprozesse dienen können . Diese Systeme werden auf ihr Potenzial in der nachhaltigen Energieproduktion, z. B. in Brennstoffzellen, untersucht.
Landwirtschaft
In der Landwirtschaft kann die katalytische Aktivität der Verbindung zur Synthese chiraler Pestizide und Herbizide genutzt werden . Diese chiralen Agrochemikalien können effektiver und weniger schädlich für Nicht-Zielorganismen sein, wodurch der Pflanzenschutz verbessert und die Umweltbelastung verringert wird.
Chemische Synthese
RuCl2[®-dm-segphos®][®-daipen] wird in einer breiten Palette von Anwendungen der chemischen Synthese verwendet, bei denen seine Fähigkeit, Reaktionen mit hoher Stereokontrolle zu katalysieren, von unschätzbarem Wert ist . Es ist besonders nützlich bei der Synthese komplexer organischer Moleküle mit mehreren chiralen Zentren.
Nanotechnologie
Obwohl direkte Anwendungen in der Nanotechnologie in der verfügbaren Literatur nicht explizit erwähnt werden, sind die Prinzipien der chiralen Katalyse relevant bei der Synthese chiraler Nanomaterialien . Diese Materialien können einzigartige elektronische und optische Eigenschaften haben, die sie für nanoskalige Geräte und Sensoren interessant machen.
Wirkmechanismus
Target of Action
It is known that many ruthenium complexes have a wider range of intracellular targets, differing from the dna-binding mechanism typically associated with platinum compounds .
Mode of Action
It is known that ruthenium complexes can interact with various intracellular targets, leading to changes in cellular processes .
Biochemical Pathways
Ruthenium complexes are known to interact with various biochemical pathways due to their ability to target multiple intracellular components .
Result of Action
It is known that ruthenium complexes can have various effects on cells, including cytotoxic effects .
Action Environment
It is known that the reaction rate of similar ruthenium complexes can be influenced by the solvent used, with reactions proceeding faster in tetrahydrofuran (thf) than in dichloromethane .
Eigenschaften
IUPAC Name |
[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44O4P2.C19H26N2O2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-24H,25-26H2,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSABKQFPIPYOT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H70Cl2N2O6P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-44-6, 944450-43-5 | |
| Record name | (OC-6-14)-[1,1′-(4S)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]][(2S)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine-κN1,κN2]dichlororuthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RuCl2[(R)-dm-segphos(regR)][(R)-daipen] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)




